1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a phenyl group, and a p-tolyl group.
Preparation Methods
The synthesis of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactionsThis process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoloquinoline core.
Common reagents and conditions used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions . These interactions are essential for its biological and chemical activities.
Comparison with Similar Compounds
1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Used as an activator for thioglycoside donors.
The uniqueness of this compound lies in its specific structural features and the presence of the pyrazoloquinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3/c1-15-7-9-16(10-8-15)22-20-14-28-21-13-17(24(25,26)27)11-12-19(21)23(20)30(29-22)18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMKOBXRRFVAMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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